molecular formula C7H13NO B2694165 (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2001814-15-7

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2694165
CAS No.: 2001814-15-7
M. Wt: 127.187
InChI Key: ZPRYQRLMWOROKJ-UHFFFAOYSA-N
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Description

(4-Methyl-2-azabicyclo[211]hexan-1-yl)methanol is a bicyclic compound with a unique structure that includes a nitrogen atom within a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the formation of the bicyclic structure followed by functionalization. One common method involves the use of photochemistry to achieve [2+2] cycloaddition, which forms the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.

    Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Azabicyclo compounds: Molecules containing nitrogen within a bicyclic framework, such as azabicyclo[2.2.1]heptane.

Uniqueness

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific combination of a bicyclic structure with a nitrogen atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-2-7(3-6,5-9)8-4-6/h8-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYQRLMWOROKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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